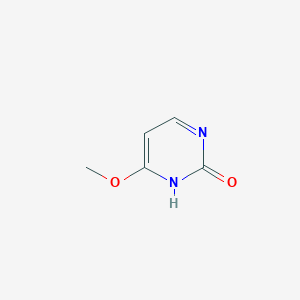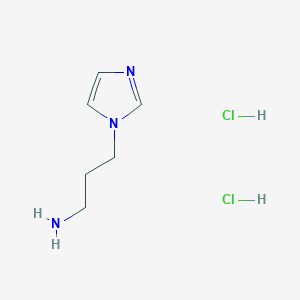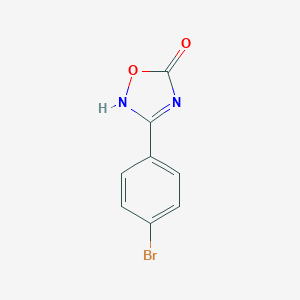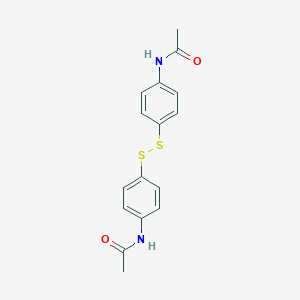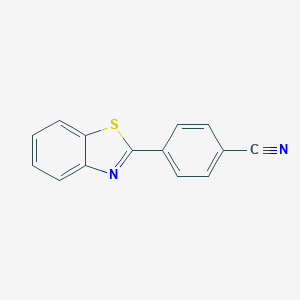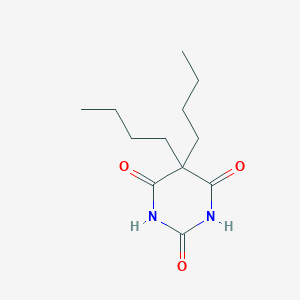
5,5-Dibutylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibutylbarbituric acid, also known as veronal, is a barbiturate derivative that was first synthesized in 1903 by Emil Fischer and Joseph von Mering. It was one of the first barbiturates to be used as a sedative and hypnotic drug, but it is no longer used for this purpose due to its high toxicity and potential for abuse. However, it remains an important compound in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5,5-Dibutylbarbituric acid is similar to that of other barbiturates. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA on the central nervous system. This leads to a decrease in neuronal activity and a sedative effect on the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,5-Dibutylbarbituric acid are similar to those of other barbiturates. It induces sedation, hypnosis, and anesthesia, and can also cause respiratory depression and cardiovascular effects. It is metabolized in the liver and excreted in the urine, and can cause liver damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dibutylbarbituric acid in lab experiments is its well-established synthesis method and known mechanism of action. It has also been extensively studied and its effects on the central nervous system are well-understood. However, its toxicity and potential for abuse make it a less desirable compound for use in animal models or in human studies.
Orientations Futures
There are several potential future directions for research involving 5,5-Dibutylbarbituric acid. One area of interest is in studying its effects on specific GABA-A receptor subtypes, which could lead to the development of more selective and effective sedatives and anesthetics. Another area of interest is in studying its effects on the liver and other organs, which could lead to a better understanding of the mechanisms of drug-induced organ damage. Finally, there is potential for using 5,5-Dibutylbarbituric acid as a tool for studying the role of GABA in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy and anxiety.
Méthodes De Synthèse
The synthesis of 5,5-Dibutylbarbituric acid involves the reaction of diethyl malonate with urea in the presence of a strong base, followed by the addition of butyl iodide. The resulting product is then treated with sodium ethoxide to yield the final compound. The synthesis method is relatively straightforward and has been well-established for over a century.
Applications De Recherche Scientifique
5,5-Dibutylbarbituric acid has been used extensively in scientific research as a tool for studying the central nervous system. It has been used to induce sleep in animal models, and to study the effects of sedatives and hypnotics on the brain. It has also been used to study the effects of various drugs on the body, including the effects of alcohol and other substances on the liver and other organs.
Propriétés
Numéro CAS |
17013-41-1 |
|---|---|
Nom du produit |
5,5-Dibutylbarbituric acid |
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
5,5-dibutyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
KXOZJFGEGGNJDX-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
SMILES canonique |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Autres numéros CAS |
17013-41-1 |
Solubilité |
0.00 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



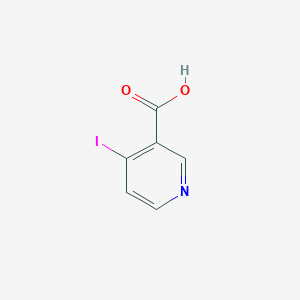
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




